Lipophilicity (XLogP3) Comparison Across the N-Alkyl Azetidine-2-carboxylic Acid Series
The computed partition coefficient (XLogP3) of (2S)-1-propylazetidine-2-carboxylic acid is −1.4, positioning it between the more hydrophilic N-ethyl (XLogP3 = −1.9) and the more lipophilic N-butyl (LogP ≈ +0.88) analogs [1]. This value represents a lipophilicity increase of +0.5 log units over the N-ethyl derivative and +0.9 log units over the N-methyl derivative, while avoiding the >2-log-unit jump associated with the N-butyl variant [2][3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −1.4 |
| Comparator Or Baseline | N-Methyl: XLogP3 = −2.3; N-Ethyl: XLogP3 = −1.9; N-Isopropyl: XLogP3 = −1.5; N-Butyl: LogP ≈ +0.88; Parent L-Aze: XLogP3 = −2.9 |
| Quantified Difference | Δ = +0.5 (vs. N-Ethyl); Δ = +0.9 (vs. N-Methyl); Δ = +0.1 (vs. N-Isopropyl); Δ ≫ −2.3 (vs. N-Butyl, different calculation method) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18); N-Butyl LogP from ChemSrc |
Why This Matters
This intermediate lipophilicity offers a favorable balance for optimizing membrane permeability and aqueous solubility in lead compounds, without the excessive hydrophobicity that can lead to poor solubility or promiscuous binding.
- [1] PubChem CID 57207215: (2S)-1-Propylazetidine-2-carboxylic acid. XLogP3 = −1.4. View Source
- [2] PubChem CID 45087388: (2S)-1-Ethylazetidine-2-carboxylic acid. XLogP3 = −1.9. View Source
- [3] PubChem CID 55299351: (S)-1-Methylazetidine-2-carboxylic acid. XLogP3 = −2.3. View Source
